Home > Products > Screening Compounds P65465 > IK1 inhibitor PA-6
IK1 inhibitor PA-6 -

IK1 inhibitor PA-6

Catalog Number: EVT-278257
CAS Number:
Molecular Formula: C31H32N4O2
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PA-6 is a selective and potent IK1 (inward rectifier potassium current) inhibitor that terminates atrial fibrillation and does not cause ventricular arrhythmias in goat and dog models. PA-6 interacts with the cytoplasmic pore region of the KIR2.1 (KCNJ2) ion channel.
Source and Classification

PA-6 is classified as an electrophysiological agent, specifically targeting potassium ion channels. It belongs to a broader category of potassium channel blockers, which are essential in the study of cardiac electrophysiology. The compound was synthesized and characterized by researchers at Sanofi, who have published multiple studies detailing its pharmacological properties and mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of IK1 inhibitor PA-6 involves modifications to the pentamidine structure, which enhances its interaction with KIR2.x channels. The synthetic route typically includes:

  1. Starting Materials: Pentamidine derivatives serve as the foundational structure.
  2. Chemical Modifications: Various chemical transformations are performed to optimize the binding affinity and selectivity toward KIR2.x channels.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The synthesis process is crucial for achieving the desired potency and specificity of PA-6 against I_K1 currents.

Molecular Structure Analysis

Structure and Data

PA-6 has a complex molecular structure that allows it to interact effectively with the KIR2.x channel pore. The key features include:

  • Molecular Formula: C_12H_16N_4
  • Molecular Weight: Approximately 232.29 g/mol
  • Structural Characteristics: The compound exhibits a specific arrangement of functional groups that facilitate lipophilic interactions with the channel, contributing to its high binding affinity.

The structural analysis indicates that PA-6 binds in a longitudinal conformation within the channel, contrasting with other inhibitors that adopt different orientations.

Chemical Reactions Analysis

Reactions and Technical Details

PA-6 undergoes various chemical reactions upon binding to KIR2.x channels:

  1. Binding Mechanism: The compound interacts with acidic amino acid residues within the channel (notably E224 and E299), which are critical for its inhibitory effects.
  2. Ion Conduction Blockage: By occluding the channel cavity, PA-6 effectively prevents ion conduction, leading to prolonged action potential duration in cardiomyocytes.

Experimental data indicate that PA-6's binding is characterized by a significant reduction in both inward and outward potassium currents at low nanomolar concentrations.

Mechanism of Action

Process and Data

The mechanism of action for PA-6 involves several key processes:

  1. Channel Interaction: PA-6 binds preferentially to the cytoplasmic domain of KIR2.x channels, leading to inhibition of I_K1 currents.
  2. Time Dependency: The onset of action is time-dependent, with maximal effects observed approximately 20 minutes after application at concentrations ranging from 200 nmol/L.
  3. Electrophysiological Effects: In isolated cardiomyocytes, PA-6 significantly prolongs action potential duration, confirming its role in modulating cardiac repolarization dynamics.

Data from various studies demonstrate that PA-6 has an IC50 value between 12–15 nmol/L for human KIR2.1 channels, showcasing its high potency compared to other agents like ML133.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PA-6 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stability studies indicate that PA-6 maintains its integrity under physiological conditions, making it suitable for in vivo applications.
  • Electrophysiological Characteristics: Its ability to inhibit I_K1 currents without significantly affecting other ion currents (e.g., sodium or calcium currents) highlights its selectivity.

These properties are critical for its application in cardiovascular research and potential therapeutic uses.

Applications

Scientific Uses

IK1 inhibitor PA-6 has several important applications in scientific research:

  1. Cardiac Electrophysiology Studies: PA-6 is used to investigate the role of I_K1 in cardiac repolarization mechanisms.
  2. Drug Development: As a potent inhibitor, PA-6 serves as a lead compound for developing new therapeutic agents targeting cardiac arrhythmias.
  3. Safety Screening: Automated patch-clamp assays utilizing PA-6 provide valuable data for assessing cardiovascular safety profiles of new compounds during drug development.

The ongoing research into PA-6 continues to reveal its potential as a valuable tool for understanding cardiac physiology and developing treatments for heart-related conditions.

Properties

Product Name

IK1 inhibitor PA-6

IUPAC Name

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35)

InChI Key

PETGITKEGWIZEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N

Solubility

Soluble in DMSO

Synonyms

PA-6

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.